molecular formula C16H16FN3O3 B5062851 4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide

4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide

Cat. No. B5062851
M. Wt: 317.31 g/mol
InChI Key: RMXCDUUORYKQIZ-UHFFFAOYSA-N
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Description

4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is a chemical compound with the molecular formula C16H16FN3O3 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide could involve several steps, including free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of 4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide can be analyzed using various techniques such as NMR spectroscopy . The molecule has an average mass of 317.315 Da and a monoisotopic mass of 317.117584 Da .


Chemical Reactions Analysis

The chemical reactions involving 4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide can be complex and varied. For example, it can undergo photochemical activation through a nitrene insertion reaction . This reaction can be used to conjugate the compound to a biomolecule without any catalyst, reagent, or modification .

properties

IUPAC Name

4-fluoro-N-[3-(4-nitroanilino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c17-13-4-2-12(3-5-13)16(21)19-11-1-10-18-14-6-8-15(9-7-14)20(22)23/h2-9,18H,1,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXCDUUORYKQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide

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